Technical Documentation Center

2-Bromo-5-methylbenzo[d]thiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-5-methylbenzo[d]thiazole
  • CAS: 1093107-11-9

Core Science & Biosynthesis

Foundational

2-Bromo-5-methylbenzo[d]thiazole: A Technical Guide to a Versatile Heterocyclic Building Block

Abstract This technical guide provides a comprehensive overview of 2-Bromo-5-methylbenzo[d]thiazole (CAS 1093107-11-9), a member of the privileged benzothiazole scaffold class of molecules. Due to the limited publicly av...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methylbenzo[d]thiazole (CAS 1093107-11-9), a member of the privileged benzothiazole scaffold class of molecules. Due to the limited publicly available data for this specific isomer, this document establishes a robust, predictive profile by drawing on established principles of heterocyclic chemistry and comparative analysis with its close structural analogs, including its isomer 5-Bromo-2-methylbenzothiazole and the parent 2-Bromobenzothiazole. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, spectroscopic characteristics, chemical reactivity, and potential applications, with a focus on leveraging its unique structure for the synthesis of novel compounds in medicinal chemistry and materials science.

Introduction: The Benzothiazole Scaffold

The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone of modern medicinal chemistry.[1] This rigid, planar scaffold is present in a multitude of biologically active compounds and clinically approved drugs, demonstrating its remarkable versatility and ability to interact with a wide range of biological targets.[2][3] The success of drugs like Riluzole (for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease) underscores the therapeutic importance of this heterocyclic system.[1]

The introduction of halogen substituents, such as bromine, onto the benzothiazole framework is a critical strategy in drug design. Halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning its pharmacokinetic profile and target-binding affinity. 2-Bromo-5-methylbenzo[d]thiazole, with its bromine atom at the electron-deficient C2 position and a methyl group on the benzene ring, represents a synthetically valuable building block poised for diverse functionalization.

Physicochemical and Spectroscopic Profile

While specific experimental data for 2-Bromo-5-methylbenzo[d]thiazole is not extensively documented, its properties can be reliably predicted based on its structural isomers and related compounds.

Predicted Physicochemical Properties

The properties of 2-Bromo-5-methylbenzo[d]thiazole are anticipated to be similar to its well-characterized isomer, 5-Bromo-2-methylbenzothiazole. The primary difference will be in the electronic distribution and reactivity due to the placement of the bromine atom.

PropertyPredicted/Known ValueSource Compound (CAS Number)
Molecular Formula C₈H₆BrNS-
Molecular Weight 228.11 g/mol 5-Bromo-2-methylbenzothiazole (63837-11-6)[4]
Appearance White to pale yellow/brown solid5-Bromo-2-methylbenzothiazole (63837-11-6)[5], 2-Bromobenzothiazole (2516-40-7)[6]
Melting Point (°C) Predicted: 40-80Comparison with 2-Bromobenzothiazole (39-43 °C) and 5-Bromo-2-methylbenzothiazole (75-80 °C)[4]
Boiling Point (°C) >170 °C at reduced pressure5-Bromo-2-methylbenzothiazole (170 °C/10 mmHg)[5]
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone)2-Bromobenzothiazole (2516-40-7)[6]
Expected Spectroscopic Signature

The structural features of 2-Bromo-5-methylbenzo[d]thiazole would give rise to a distinct spectroscopic fingerprint.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet around δ 2.5-2.8 ppm) and three aromatic protons on the benzene ring. The coupling patterns of these aromatic protons would confirm the 5-methyl substitution pattern.

  • ¹³C NMR: The carbon NMR would display eight distinct signals. The signal for the C2 carbon, bonded to bromine, would be significantly influenced by the halogen's electronegativity and would be a key identifier to distinguish it from its isomers.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of Br, CH₃, and cleavage of the thiazole ring.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-5-methylbenzo[d]thiazole lies in the differential reactivity of its functional groups. The bromine atom at the C2 position is the primary site for synthetic modification.

Reactivity at the C2-Position

The C2 position of the benzothiazole ring is electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms. This makes the C-Br bond at this position highly susceptible to two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application of this building block. The C2-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Negishi (with organozinc reagents), and Buchwald-Hartwig amination (with amines).[7][8][9] These reactions allow for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents, providing rapid access to diverse chemical libraries.[9][10]

  • Nucleophilic Aromatic Substitution (SₙAr): The activated C2-Br bond can be displaced by strong nucleophiles. This provides a direct route to introduce functionalities like thiols, alkoxides, and amines.[11] The reaction proceeds via an addition-elimination mechanism, facilitated by the ability of the heterocyclic ring to stabilize the intermediate negative charge.[12][13]

The diagram below illustrates the primary synthetic pathways emanating from the C2-bromo position.

G cluster_main Synthetic Utility of 2-Bromo-5-methylbenzo[d]thiazole cluster_cc Pd-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SₙAr) start 2-Bromo-5-methyl- benzo[d]thiazole suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Pd(0), Base R-B(OH)₂ sonogashira Sonogashira (C-C Bond) start->sonogashira Pd(0), Cu(I) R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Pd(0), Base R₂NH thiol Thiolation (C-S Bond) start->thiol NaSR alkoxide Alkoxylation (C-O Bond) start->alkoxide NaOR

Caption: Key synthetic transformations of 2-Bromo-5-methylbenzo[d]thiazole.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.[14]

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-5-methylbenzo[d]thiazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylbenzo[d]thiazole.

Potential Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a "privileged structure" known for a wide spectrum of pharmacological activities.[3][15] By functionalizing 2-Bromo-5-methylbenzo[d]thiazole, researchers can explore novel derivatives for various therapeutic areas.

  • Anticancer Agents: Many 2-substituted benzothiazoles have demonstrated potent and selective anticancer activity.[16] The ability to introduce diverse aryl groups at the 2-position via cross-coupling makes this an attractive starting point for developing new kinase inhibitors or cytotoxic agents.

  • Antimicrobial Agents: The benzothiazole nucleus is found in compounds with significant antibacterial and antifungal properties.[6][15] Novel derivatives can be synthesized and screened against various pathogens, including drug-resistant strains.

  • Neuroprotective Agents: As evidenced by Riluzole, benzothiazoles can modulate neurological pathways.[2] Derivatives of 2-Bromo-5-methylbenzo[d]thiazole could be investigated for activity against neurodegenerative diseases like Alzheimer's and Parkinson's.[2]

  • Materials Science: Benzothiazole-containing compounds are used as dyes and in the production of polymers with enhanced thermal stability.[5] The rigid, aromatic structure can be incorporated into organic electronics and fluorescent probes.

Safety and Handling

  • Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[18] May cause skin and serious eye irritation.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[21] All handling should be performed in a well-ventilated fume hood.[20]

  • Handling: Avoid breathing dust, fumes, or vapor.[18] Prevent contact with skin and eyes.[20] Keep away from strong oxidizing agents.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[20]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

Conclusion

2-Bromo-5-methylbenzo[d]thiazole is a strategically important synthetic intermediate. Although direct data is sparse, a comprehensive understanding of its properties and reactivity can be confidently extrapolated from its isomers and related benzothiazole compounds. Its key feature is the activated C2-bromo substituent, which serves as a versatile handle for advanced synthetic modifications, particularly through palladium-catalyzed cross-coupling and nucleophilic substitution reactions. This adaptability makes it a valuable tool for medicinal chemists and material scientists aiming to develop novel, high-value compounds built upon the privileged benzothiazole scaffold.

References

  • Google. (n.d.). Current time information in Dunklin County, US.
  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved February 24, 2026, from [Link]

  • Taylor & Francis Online. (2012, October 3). Medicinal significance of benzothiazole scaffold: an insight view. Retrieved February 24, 2026, from [Link]

  • MDPI. (2018, November 1). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Retrieved February 24, 2026, from [Link]

  • PubMed. (2024, December 5). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. Retrieved February 24, 2026, from [Link]

  • CareWell Goods. (n.d.). 5-Bromo-2-methylbenzothiazole, 5G. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. Retrieved February 24, 2026, from [Link]

  • Georganics. (n.d.). 5-Bromo-2-methylbenzothiazole - High purity. Retrieved February 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved February 24, 2026, from [Link]

  • PubMed. (2004, October 15). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. Retrieved February 24, 2026, from [Link]

  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved February 24, 2026, from [Link]

  • MDPI. (2021, April 10). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved February 24, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1,3-BENZOTHIAZOLE | CAS 2516-40-7. Retrieved February 24, 2026, from [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved February 24, 2026, from [Link]

  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved February 24, 2026, from [Link]

  • Sigma-Aldrich.cn. (2025, November 6). SAFETY DATA SHEET. Retrieved February 24, 2026, from [Link]

  • ChemicalSafety.com. (2026, January 1). Benzothiazole - Material Safety Data Sheet (MSDS). Retrieved February 24, 2026, from [Link]

  • Ottokemi. (n.d.). 2516-40-7|2-Bromobenzothiazole, 95%. Retrieved February 24, 2026, from [Link]

  • LANXESS. (2015, August 15). Benzothiazole. Retrieved February 24, 2026, from [Link]

  • NCRD'S Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved February 24, 2026, from [Link]

  • PubMed. (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Targeting the 5-Position: A Technical Guide to 5-Methylbenzothiazole Derivatives

The following technical guide details the medicinal chemistry, synthesis, and biological applications of 5-methylbenzothiazole derivatives. Executive Summary The benzothiazole scaffold is a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and biological applications of 5-methylbenzothiazole derivatives.

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic purine bases and interact with diverse biological targets, including kinases, DNA gyrase, and amyloid fibrils.[1] While 2-substituted and 6-substituted derivatives have historically dominated the literature (e.g., Riluzole), the 5-methylbenzothiazole subclass represents a critical area for structure-activity relationship (SAR) tuning.[1]

The introduction of a methyl group at the C5 position serves three primary medicinal functions:

  • Lipophilicity Modulation: Increases LogP, enhancing blood-brain barrier (BBB) permeability for neuroactive and imaging agents.[1]

  • Metabolic Blocking: Sterically hinders oxidation at the C5 position, potentially shifting metabolic clearance to other sites.[1]

  • Electronic Tuning: Acts as a weak electron-donating group (EDG), subtly altering the pKa of the thiazole nitrogen compared to 5-fluoro or 5-nitro analogs.

This guide provides a rigorous analysis of the synthesis, SAR, and therapeutic potential of 5-methylbenzothiazole derivatives, designed for researchers requiring actionable technical data.

Part 1: Chemical Space & Synthesis[1]

The Regioselectivity Challenge

Synthesizing 5-methylbenzothiazoles is more demanding than their 6-methyl counterparts. The standard industrial route using


-toluidine  yields 6-methylbenzothiazole  exclusively due to the para-directing nature of the amine.

To target the 5-position , chemists must employ


-toluidine  (which yields a difficult-to-separate mixture of 5- and 7-isomers) or use a regiospecific precursor like 4-chloro-3-nitrotoluene . The latter is the preferred "self-validating" protocol for high-purity applications.
Protocol: Regiospecific Synthesis of 2-Mercapto-5-methylbenzothiazole

This intermediate is the universal precursor for most bioactive 5-methyl derivatives (e.g., thioethers, sulfonamides).[1]

Reagents: 4-Chloro-3-nitrotoluene, Sodium Sulfide (


), Carbon Disulfide (

), Sodium Hydroxide.[1]

Workflow:

  • Nucleophilic Substitution: 4-Chloro-3-nitrotoluene is treated with

    
     to form the polysulfide intermediate, simultaneously reducing the nitro group to an amine and displacing the chlorine.
    
  • Cyclization: The resulting in situ 2-amino-4-methylthiophenol reacts with

    
     under basic conditions to close the thiazole ring.
    
  • Acidification: The sodium salt is acidified to precipitate the thiol (thione tautomer).[1]

Visualization: Synthesis Pathway

SynthesisPathway Start 4-Chloro-3-nitrotoluene Inter1 Polysulfide Intermediate (Reductive Displacement) Start->Inter1 Na2S, Reflux Inter2 2-Amino-4-methylthiophenol Inter1->Inter2 In situ reduction Product 2-Mercapto-5-methylbenzothiazole (Universal Precursor) Inter2->Product CS2, Heat Reagent CS2 / NaOH (Cyclization) Reagent->Product

Figure 1: Regiospecific synthesis route avoiding 7-methyl isomer contamination.

Part 2: Medicinal Chemistry & SAR[3][4][5][6]

The 5-methyl group is not merely a passive spacer; it actively dictates the binding mode.

Electronic vs. Steric Impact
  • 5-H (Unsubstituted): Baseline activity.

  • 5-CH3 (Methyl): Increases lipophilicity (+0.5 LogP).[1] Weak EDG. Often improves binding in hydrophobic pockets (e.g., VEGFR-2, DNA gyrase) but can reduce potency if the pocket requires hydrogen bonding or polar interactions.[1]

  • 5-F/Cl (Halogen): EWG.[1] Increases metabolic stability and acidity of the NH (in 2-amino derivatives). Often preferred for antimicrobial activity, whereas 5-methyl is preferred for optimizing pharmacokinetics (PK).[1]

Biological Activity Profile
Therapeutic AreaMechanism of ActionRole of 5-Methyl GroupKey Reference
Anticancer VEGFR-2 / EGFR InhibitionProvides hydrophobic interaction in the ATP-binding pocket; enhances cellular uptake.Bioorg.[2] Med. Chem. Lett. (2005)
Antimicrobial DNA Gyrase Inhibition5-Methyl derivatives show broad-spectrum activity, though often less potent than 5-nitro analogs against Gram-negatives.[1]J. Enz. Inhib. Med. Chem. (2020)
Antiviral Viral Replication Interference5-Methyl substitution significantly increases potency compared to unsubstituted analogs in specific viral panels.[1]MDPI Molecules (2021)
Neuroimaging Amyloid-

Binding
Increases lipophilicity to cross BBB; methyl group sterics do not interfere with

-sheet intercalation.[1]
J. Med. Chem. (Thioflavin analogs)
SAR Decision Logic

When optimizing a benzothiazole lead, use the following logic flow to determine if a 5-methyl substitution is warranted.

SAR_Logic Start Benzothiazole Lead Optimization Q1 Is the target CNS located? Start->Q1 Q2 Is the 5-position a metabolic soft spot? Q1->Q2 No Action1 Add 5-Methyl (Increase LogP) Q1->Action1 Yes (Need BBB pen.) Q3 Does the binding pocket have hydrophobic bulk tolerance? Q2->Q3 No Action2 Add 5-F or 5-Cl (Block metabolism, EWG) Q2->Action2 Yes (Oxidation prone) Q3->Action1 Yes Action3 Keep 5-H or use 5-OH (Maintain polarity) Q3->Action3 No (Steric clash)

Figure 2: Strategic decision tree for introducing 5-methyl substituents.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-methylbenzothiazole (Alternative Route)

While the thiol is a versatile intermediate, the 2-amino derivative is a scaffold for Schiff bases and urea derivatives (common in anticancer drugs).

Method: Hugerschoff Reaction (Modified)[1]

  • Starting Material: 1-(3-methylphenyl)thiourea (derived from

    
    -toluidine).[1]
    
  • Cyclization: Suspend thiourea in chloroform. Add bromine (

    
    ) dropwise at 0-5°C.[1]
    
  • Workup: The reaction yields a mixture. Isolate the 5-methyl isomer via fractional crystallization from ethanol (the 7-methyl isomer is more soluble).

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) confirms regiochemistry. The C4-H signal (singlet-like) is distinct in the 5-methyl isomer compared to the doublet in the 7-methyl isomer.
Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Evaluate cytotoxicity of 5-methylbenzothiazole derivatives against MCF-7 (breast cancer) cells.[1]

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M – 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. (2005). Link

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis. RSC Advances. (2025).[1] Link

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Molecules. (2021).[1][3] Link[1]

  • New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity. International Journal of Molecular Sciences. (2021). Link[1]

  • Process for the preparation of benzothiazoles. US Patent 4808723A. Link

Sources

Foundational

Difference between 2-bromo-5-methylthiazole and 2-bromo-5-methylbenzo[d]thiazole

This guide provides an in-depth technical analysis comparing 2-bromo-5-methylthiazole and 2-bromo-5-methylbenzo[d]thiazole .[1] It is structured for medicinal chemists and process scientists requiring actionable insights...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-bromo-5-methylthiazole and 2-bromo-5-methylbenzo[d]thiazole .[1] It is structured for medicinal chemists and process scientists requiring actionable insights into scaffold selection, reactivity profiles, and synthetic utility.

Subject: Structural, Electronic, and Reactivity Divergence of 2-Bromo-5-methylthiazole and 2-Bromo-5-methylbenzo[d]thiazole.

Executive Summary

While both molecules share the core 2-bromothiazole pharmacophore, the fusion of the benzene ring in the benzo[d]thiazole analog fundamentally alters the electronic landscape, lipophilicity, and reactivity profile.

  • 2-Bromo-5-methylthiazole (Molecule A): A "lean" scaffold.[1] Higher water solubility, greater basicity, and a sterically accessible nitrogen. The 5-methyl group directly influences the heteroaromatic ring's electronics and blocks the metabolically labile C5 position.

  • 2-Bromo-5-methylbenzo[d]thiazole (Molecule B): A "lipophilic" anchor.[1] Significantly higher LogP, reduced basicity, and enhanced electrophilicity at the C2 position (facilitating

    
    ). The 5-methyl group is remote, located on the carbocyclic ring, exerting minimal electronic influence on the reaction center.
    

Structural & Physicochemical Profiling[1][2]

The primary distinction lies in the "Fused Ring Effect." The benzothiazole system acts as a larger electron sink, delocalizing electron density away from the nitrogen and sulfur, which impacts both solubility and reactivity.

Table 1: Physicochemical Comparison
Feature2-Bromo-5-methylthiazole2-Bromo-5-methylbenzo[d]thiazoleImpact on Drug Design
Formula


Benzo-analog adds ~50 Da MW.[1]
Numbering Me at C5 (adjacent to S)Me at C5 (Benzene ring)Critical: "5-position" is hetero-ring in A, but carbocyclic in B.
cLogP ~2.0 - 2.4~3.4 - 3.8Benzothiazole significantly increases lipophilicity (risk of non-specific binding).[1]
pKa (Conj. Acid) ~2.5~1.2Thiazole N is more basic; better solubility in low pH.[1]
C2-Br Reactivity Moderate ElectrophileStrong ElectrophileBenzothiazole undergoes

much faster.[1]
UV Cutoff < 300 nm> 300 nmBenzothiazole has extended conjugation (fluorescence potential).[1]
Structural Visualization

The following diagram illustrates the numbering and electronic flow differences.

G cluster_0 2-Bromo-5-methylthiazole cluster_1 2-Bromo-5-methylbenzo[d]thiazole A Thiazole Core (5-membered) A_Me 5-Methyl (Direct Electronic Donor) A->A_Me Blocks C5 Metabolic Site A_Br 2-Bromo (Leaving Group) A->A_Br Standard Reactivity B Benzothiazole Core (Fused Bicyclic) B_Me 5-Methyl (Remote Lipophilic Tag) B->B_Me On Benzene Ring (Steric Bulk) B_Br 2-Bromo (Activated LG) B->B_Br Enhanced S_NAr (Electron Sink)

Figure 1: Structural dissection highlighting the positional significance of the methyl group and the electronic activation of the bromine.

Reactivity Profile & Synthetic Utility[1][3][4]

Nucleophilic Aromatic Substitution ( )

This is the most distinct chemical difference.[1]

  • Benzothiazole (Molecule B): The fused benzene ring acts as an electron-withdrawing group (inductive and resonance) relative to the thiazole C=N bond. This makes the C2 position highly electron-deficient.[1] Displacement of the bromine by amines, thiols, or alkoxides occurs readily, often without metal catalysis.

  • Thiazole (Molecule A): While

    
     is possible, it typically requires higher temperatures or stronger bases. The 5-methyl group on the thiazole ring is electron-donating, which slightly deactivates the ring toward nucleophilic attack compared to unsubstituted thiazole.[2]
    
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Both scaffolds are excellent substrates for Pd-catalyzed coupling.[1]

  • Catalyst Poisoning: The nitrogen in thiazole (A) is more basic and sterically exposed, potentially coordinating to Pd species and inhibiting the catalytic cycle more than the benzothiazole (B) nitrogen. Mitigation: Use bulky ligands (e.g., XPhos, SPhos) or Lewis acids.

  • Oxidative Addition: The C-Br bond in benzothiazole is weaker due to the electron-deficient nature of the heterocycle, theoretically facilitating faster oxidative addition.

Lithiation and C-H Activation[1]
  • Thiazole (A): Lithiation at C2 (halogen exchange) is standard. However, if the bromine is removed, the C2-H is acidic (

    
     ~29). The 5-methyl group protects the C5 position, preventing competing lithiation at C5, which is a common issue in unsubstituted thiazoles.
    
  • Benzothiazole (B): Lithiation is stable at low temperatures (-78°C).[1] Ring opening is a risk if the temperature rises, leading to isothiocyanate derivatives.

Medicinal Chemistry Decision Logic

When to choose which?

  • Select 2-bromo-5-methylthiazole if:

    • You need to lower LogP (improve solubility).

    • You require a smaller Fsp2 footprint.[1]

    • You are targeting a pocket with limited depth.[1]

  • Select 2-bromo-5-methylbenzo[d]thiazole if:

    • You need to fill a large hydrophobic pocket (pi-pi stacking).[1]

    • You require a scaffold that is highly reactive toward nucleophiles (covalent inhibitors).[1]

    • You need to shift UV absorption (fluorescent probes).[1]

Decision Pathway Diagram

Logic Start Scaffold Selection: Thiazole vs. Benzothiazole Q1 Is Solubility/LogP a critical constraint? Start->Q1 Res_Thiazole Choose: 2-Bromo-5-methylthiazole (Lower LogP, Higher Solubility) Q1->Res_Thiazole Yes (Need Polar) Q2 Is the target pocket hydrophobic/large? Q1->Q2 No Res_Benzo Choose: 2-Bromo-5-methylbenzo[d]thiazole (Pi-Stacking, Hydrophobic) Q2->Res_Benzo Yes Q3 Reaction Type Required? Q2->Q3 No / Neutral Q3->Res_Thiazole Standard Coupling Q3->Res_Benzo S_NAr Preferred (More Reactive) Path_SNAr Nucleophilic Displacement (S_NAr) Path_Suzuki C-C Coupling (Suzuki)

Figure 2: Logic flow for selecting the appropriate scaffold based on physicochemical and synthetic requirements.

Experimental Protocols

Protocol A: General Suzuki-Miyaura Coupling

Applicable to both scaffolds for C-C bond formation.[1]

Rationale: Uses


 to resist coordination by the thiazole nitrogen and mild base to prevent hydrolysis.
  • Reagents:

    • Substrate (1.0 equiv): 2-bromo-5-methylthiazole OR 2-bromo-5-methylbenzo[d]thiazole.[1]

    • Boronic Acid (1.2 equiv): Aryl/Heteroaryl boronic acid.[1]

    • Catalyst (0.05 equiv):

      
      .
      
    • Base (2.0 equiv):

      
       (2M aqueous solution).
      
    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (x3).[1]

    • Add Dioxane and aqueous Base.[1]

    • Heat at 90°C for 4-12 hours (Thermal) or 110°C for 30 min (Microwave).

    • Note: The benzothiazole derivative typically reacts faster; monitor the thiazole reaction for stalled conversion.

Protocol B: Nucleophilic Aromatic Substitution ( )

Optimized for 2-bromo-5-methylbenzo[d]thiazole.[1] (Requires harsher conditions for the thiazole analog).

Rationale: Leverages the electron-deficient nature of the benzothiazole C2 position.

  • Reagents:

    • Substrate (1.0 equiv): 2-bromo-5-methylbenzo[d]thiazole.[1]

    • Nucleophile (1.5 equiv): Primary/Secondary amine or Thiol.[1]

    • Base (2.0 equiv): DIPEA (Diisopropylethylamine) or

      
      .
      
    • Solvent: DMF or DMSO (Polar aprotic promotes

      
      ).[1]
      
  • Procedure:

    • Dissolve substrate in DMF (0.2 M).[1]

    • Add Base and Nucleophile.[1][3][4]

    • Heat to 60-80°C . (Note: The simple thiazole analog would likely require 100-120°C or microwave forcing).[1]

    • Monitor by LCMS.[1] Product formation involves loss of Br (M-79/81) and addition of Nu.[1]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Foundational text on azole reactivity and basicity differences).

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Detailed mechanisms for Hantzsch and Jacobson syntheses).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Source for LogP and solubility optimization strategies using heterocycles).

  • BenchChem. (2025).[1] Comparative Reactivity of 2-Bromo-heterocycles. Link (General reactivity trends for bromo-thiazoles).

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Bromo-5-methylthiazole. Link (Physical property verification).

Sources

Exploratory

Pharmacophore Mapping of the 5-Methylbenzothiazole Scaffold: A Technical Guide

Executive Summary The 5-methylbenzothiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its planar bicyclic architecture and specific hydrophobic vector at the C5 position. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methylbenzothiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its planar bicyclic architecture and specific hydrophobic vector at the C5 position. Unlike its unsubstituted counterpart, the 5-methyl derivative offers optimized lipophilicity (


) and steric complementarity, making it a critical core in the design of antitumor agents (CYP1A1 bioactivation)  and neurodiagnostic radioligands (Amyloid-

binding)
.

This guide provides a rigorous technical analysis of the scaffold's pharmacophoric features, a validated synthesis protocol, and structure-activity relationship (SAR) mapping for researchers in drug discovery.

Part 1: Structural Basis & Chemical Space[1]

The benzothiazole ring system consists of a benzene ring fused to a 4,5-thiazole ring. The numbering system is critical for accurate mapping: Sulfur is position 1, Nitrogen is 3. The benzo-ring carbons are 4, 5, 6, and 7.

Physicochemical Profile (5-Methylbenzothiazole Core)
PropertyValuePharmacological Implication
Molecular Weight ~149.2 g/mol Fragment-based lead; high ligand efficiency (LE).
LogP (Octanol/Water) ~2.5 - 2.8Ideal for Blood-Brain Barrier (BBB) penetration (CNS targets).
H-Bond Acceptors 1 (N3)Critical for interaction with backbone amides (e.g., in kinases).
H-Bond Donors 0 (Core)Requires C2-functionalization (e.g., -NH2) for donor capability.
Topological Polar Surface Area ~12.9

Low TPSA favors membrane permeability.
Electronic Character

-deficient (Thiazole)
Facilitates

-

stacking interactions (e.g., with Phe/Tyr residues).

Part 2: Synthesis Protocol (Self-Validating)

To map the pharmacophore, one must first access the scaffold. The most robust route to 2-amino-5-methylbenzothiazole (a versatile precursor for both kinase inhibitors and amyloid probes) is the Hugershoff Cyclization .

Reaction Logic

This protocol utilizes m-toluidine. The cyclization is regioselective: electrophilic attack occurs preferentially at the para-position to the methyl group (C6 of aniline, becoming C5 of benzothiazole) due to steric hindrance at the ortho-position.

Step-by-Step Methodology

Precursors: m-Toluidine (1.0 eq), Ammonium Thiocyanate (2.2 eq), Benzyltrimethylammonium tribromide (1.1 eq) or Liquid Bromine (


).
Solvent:  Glacial Acetic Acid.
  • Thiourea Formation: Dissolve m-toluidine in glacial acetic acid. Add ammonium thiocyanate.[1] Stir at room temperature for 30 min.

  • Bromination/Cyclization: Add bromine dropwise at

    
    . The bromine generates the sulfenyl bromide intermediate, which undergoes electrophilic aromatic substitution.
    
  • Workup: Stir for 2 hours. Basify with 20% NaOH to pH 10 (precipitates the free base).

  • Purification: Filter the precipitate. Recrystallize from ethanol/water.

    • Validation Point: The product should melt at ~142-144°C.

    • Regioisomer Check: NMR will show a doublet at

      
       ~7.5 (C4-H) and singlet/doublet patterns confirming 1,2,4-substitution on the benzene ring.
      

SynthesisWorkflow Start m-Toluidine (3-Methylaniline) Step1 Thiourea Formation (+ NH4SCN, AcOH) Start->Step1 Step2 Electrophilic Cyclization (+ Br2, <10°C) Step1->Step2 Inter Intermediate: Sulfenyl Bromide Step2->Inter Prod 2-Amino-5-Methylbenzothiazole (Major Isomer) Inter->Prod Para-cyclization Side 7-Methyl Isomer (Minor, Sterically Hindered) Inter->Side Ortho-cyclization

Figure 1: Regioselective synthesis workflow for the 5-methylbenzothiazole scaffold.

Part 3: Pharmacophore Mapping & Case Studies

The pharmacophore of 5-methylbenzothiazole is context-dependent. Below are the mapped features for its two primary therapeutic applications.

Case Study A: Antitumor Agents (CYP1A1/Kinase Targeting)

Target: CYP1A1 (Bioactivation) or Tyrosine Kinases (e.g., EGFR, p56lck). Mechanism: The planar scaffold intercalates or binds in the ATP pocket. The 5-methyl group provides a critical hydrophobic anchor, often fitting into a specific "selectivity pocket" (e.g., the gatekeeper region).

Pharmacophore Map (Antitumor):

  • R1 (Aromatic): The benzene ring performs

    
    -
    
    
    
    T-shaped interactions with Phe/Trp gatekeepers.
  • H1 (Hydrophobic): The 5-Methyl group. Causality: Removal of this methyl (or replacement with H) often results in a 5-10x loss in potency (IC50) due to loss of van der Waals contact surface.

  • D1 (H-Bond Donor): C2-Amino group (essential for H-bonding to the hinge region backbone, e.g., Met residue).

  • A1 (H-Bond Acceptor): N3 Nitrogen. Works in tandem with D1 to form a "donor-acceptor" motif typical of kinase inhibitors.

Case Study B: Neuroimaging (Amyloid- Ligands)

Target: Amyloid-


 (A

) Fibrils (Alzheimer's Disease).[2][3] Mechanism: Binding to the hydrophobic channels running parallel to the fibril axis. Critical Requirement: Neutral charge at physiological pH (for BBB transport).

Pharmacophore Map (Amyloid):

  • L1 (Lipophilic Planarity): The entire benzothiazole system. Must be flat to slide into the

    
    -sheet grooves.
    
  • S1 (Steric Fit): The 5-Methyl (or 6-Methyl) group acts as a "molecular shim," optimizing the fit within the channel.

    • Insight: Bulky substituents (>Ethyl) at C5 often disrupt binding due to steric clash with the channel walls.

  • A1 (Acceptor): N3 Nitrogen. (Note: Unlike Thioflavin T, which is cationic, diagnostic agents like Flutemetamol derivatives rely on uncharged N3 for kinetics).

Comparative Data Table
FeatureAntitumor (Kinase/CYP)Neuroimaging (Amyloid)
C2-Substituent H-Bond Donor (-NH2, -NH-Ar)Hydrophobic/Aromatic (-Ar-X)
C5-Methyl Role Hydrophobic Anchor (Selectivity)Steric Shim / Lipophilicity Booster
N3-Nitrogen H-Bond Acceptor (Hinge binder)Weak Acceptor (Solubility modulation)
Electronic State Often Polar/Charged interactionsStrictly Neutral (BBB Permeability)

Part 4: Visualization of the Pharmacophore

The following diagram illustrates the spatial arrangement of the pharmacophoric points on the 5-methylbenzothiazole scaffold.

PharmacophoreMap Scaffold Benzothiazole Core (Planar) HBA H-Bond Acceptor (N3) Scaffold->HBA N-3 Position HBD H-Bond Donor (C2-Subst) Scaffold->HBD C-2 Position HYD Hydrophobic (5-Methyl) Scaffold->HYD C-5 Position (Critical Anchor) ARO Aromatic Stacking Scaffold->ARO Pi-System HBA->HBD ~2.5 Å (Hinge Binding) HYD->ARO Lipophilic Vector

Figure 2: Consensus pharmacophore map highlighting the critical 5-methyl hydrophobic anchor.

Part 5: Computational Workflow for Mapping

To replicate this mapping in your own studies (using MOE, LigandScout, or Schrödinger Phase):

  • Conformational Search: Generate low-energy conformers. Note: Benzothiazole is rigid; rotational freedom exists only at the C2-substituent.

  • Alignment: Align dataset molecules using the benzothiazole bicyclic system as the substructure template.

  • Feature Definition:

    • Define N3 as a vector acceptor.

    • Define C5-Me as a hydrophobic sphere (Radius 1.5

      
      ).
      
    • Define Centroid of the benzene ring as an Aromatic Plane.

  • Grid Generation: If docking, ensure the grid box encompasses the C5-vector to capture the hydrophobic pocket interactions.

References

  • Benzothiazole as a Privileged Scaffold

    • Benzothiazole derivatives as anticancer agents.[4][5][6][7][8] European Journal of Medicinal Chemistry.

  • Synthesis Protocols

    • Synthesis of 2-amino-5-methylbenzothiazole via Hugershoff reaction. Organic Syntheses / ChemicalBook.[9]

  • CYP1A1 and Antitumor Activity

    • Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole.[10] NIH/PubMed.

  • Amyloid Binding Properties

    • Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta.[11] eLife Sciences.

  • Thioflavin T Analogues

    • Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils. Diva Portal.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-5-methylbenzo[d]thiazole

Abstract This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylbenzo[d]thiazole with various aryl boronic acids. The benzothiazole scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylbenzo[d]thiazole with various aryl boronic acids. The benzothiazole scaffold is a privileged structure in medicinal chemistry, often found in antitumor, antimicrobial, and imaging agents. While the C2-position is activated for oxidative addition, the presence of the thiazole nitrogen and sulfur atoms presents unique challenges regarding catalyst poisoning and stability. This guide provides a robust, scalable methodology using Pd-catalysis to achieve high yields, emphasizing mechanistic understanding and troubleshooting for drug discovery applications.

Introduction & Strategic Analysis

The Substrate: 2-Bromo-5-methylbenzo[d]thiazole

The 2-bromobenzothiazole moiety is highly reactive toward oxidative addition due to the electron-deficient nature of the C2 position, flanked by an electronegative nitrogen and a sulfur atom. The 5-methyl group on the benzene ring introduces a slight electron-donating effect (


, 

), which marginally increases the electron density of the aromatic system compared to the unsubstituted parent. However, this effect is insufficient to hinder the oxidative addition step.
Key Challenges
  • Catalyst Poisoning: The endocyclic Nitrogen (N3) and Sulfur (S1) atoms are soft Lewis bases capable of coordinating to the Palladium(II) center. This can form stable, unreactive "off-cycle" resting states, effectively removing the catalyst from the cycle.

  • Hydrolytic Instability: The C2-position is susceptible to nucleophilic attack. Under harsh basic aqueous conditions, the starting material can undergo hydrolysis to the corresponding hydroxy-benzothiazole or ring-opening.

  • Protodeboronation: Electron-rich or heteroaryl boronic acids may undergo protodeboronation faster than transmetallation if the reaction pH and temperature are not carefully controlled.

Mechanistic Insights & Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle, but with specific considerations for the heteroaryl halide.

  • Oxidative Addition: The C2-Br bond undergoes rapid oxidative addition to the active [LnP] species. This is generally faster than for phenyl bromides due to the heteroatom activation.

  • Transmetallation: This is often the rate-determining step (RDS), particularly if the boronic acid is sterically hindered or if the base concentration is insufficient to form the reactive boronate species.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization: Catalytic Cycle

The following diagram illustrates the specific pathway for 2-Bromo-5-methylbenzo[d]thiazole.

SuzukiCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII_Ox Ar-Pd(II)-Br Complex OxAdd->PdII_Ox TransMet Transmetallation (Rate Determining) PdII_Ox->TransMet Poison Catalyst Deactivation (N/S Coordination) PdII_Ox->Poison Off-cycle BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Ar'-B(OH)3- PdII_Trans Ar-Pd(II)-Ar' Complex TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Product 2-Aryl-5-methyl- benzo[d]thiazole RedElim->Product Substrate 2-Bromo-5-methyl- benzo[d]thiazole Substrate->OxAdd Boronic Ar'-B(OH)2 Boronic->BaseAct

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-Bromo-5-methylbenzo[d]thiazole, highlighting the oxidative addition and potential deactivation pathways.

Optimization Strategy

Catalyst Selection[1]
  • Standard (First Pass): Pd(PPh3)4 (Tetrakis). Effective for simple aryl boronic acids.

  • Robust (Recommended): Pd(dppf)Cl2·DCM. The bidentate ferrocenyl ligand prevents the formation of inactive bis-phosphine complexes and is more resistant to poisoning by the benzothiazole nitrogen.

  • High Performance: Pd2(dba)3 + XPhos or SPhos. Required for sterically hindered boronic acids or when low catalyst loading is necessary.

Base & Solvent Systems
  • Base: K2CO3 (2.0 equiv) is the standard. For base-sensitive substrates, switch to K3PO4 or CsF.

  • Solvent:

    • System A (Standard): 1,4-Dioxane / Water (4:1). Provides good solubility and reaction rates at 90°C.

    • System B (Green/Alternative): Toluene / Ethanol / Water (4:2:1). Good for solubility of polar boronic acids.

Experimental Protocol

Materials
  • Substrate: 2-Bromo-5-methylbenzo[d]thiazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.0 – 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane and degassed Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (balloon or manifold)

Step-by-Step Procedure
  • Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of argon.

  • Charging Solids: Add 2-Bromo-5-methylbenzo[d]thiazole (1.0 mmol, 228 mg), Arylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol, 276 mg) to the tube.

    • Note: If using Pd(PPh3)4, add it here.[1][2] If using sensitive ligands, add them in a glovebox if possible.

  • Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon three times.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe through the septum.

  • Catalyst Addition: Under a positive pressure of Argon, quickly remove the septum to add Pd(dppf)Cl2·DCM (0.03 mmol, ~25 mg). Reseal immediately.

    • Why? Adding the catalyst last to the solution prevents decomposition during the initial purge cycles.

  • Reaction: Heat the mixture to 90°C in an oil bath (or microwave reactor) with vigorous stirring.

    • Time: 2–6 hours (monitor by TLC/LCMS). The spot for the bromide (Rf ~0.6 in 10% EtOAc/Hex) should disappear.

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[4] Extract aqueous layer with EtOAc (2 x 15 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify by flash column chromatography (Silica gel, typically 0-20% EtOAc in Hexanes gradient).

Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas System (Vac/Argon x3) Start->Degas Solvent Add Solvents (Dioxane/H2O) Degas->Solvent CatAdd Add Catalyst (Pd(dppf)Cl2) Solvent->CatAdd Heat Heat to 90°C (2-6 Hours) CatAdd->Heat Monitor Monitor (TLC/LCMS) Check Consumption Heat->Monitor Monitor->Heat Incomplete Workup Workup: Extract & Dry Monitor->Workup Complete Purify Purification: Column Chrom. Workup->Purify

Caption: Operational workflow for the Suzuki coupling of 2-bromo-5-methylbenzo[d]thiazole.

Substrate Scope & Variations

The following table summarizes expected outcomes based on the electronic nature of the boronic acid coupling partner.

Boronic Acid TypeExampleExpected YieldNotes
Electron-Rich 4-Methoxyphenylboronic acid85-95%Excellent reactivity. Minimal protodeboronation.
Electron-Poor 4-Trifluoromethylphenylboronic acid70-85%Slower transmetallation. May require longer reaction times or stronger base (Cs2CO3).
Sterically Hindered 2-Tolylboronic acid50-70%Requires SPhos or Pd2(dba)3/P(t-Bu)3 system. Increase temp to 100°C.
Heteroaryl 3-Pyridylboronic acid60-80%Potential for catalyst poisoning. Use Pd(dppf)Cl2 and increase loading to 5 mol%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Benzothiazole N/S.Switch to Pd(dppf)Cl2 or Pd(PPh3)4 with higher loading (5-10%). Ensure rigorous degassing.
Homocoupling of Boronic Acid Oxygen in the system.Degas solvents more thoroughly (sparge with Ar for 15 min). Reduce catalyst loading slightly.
Hydrolysis of Bromide Reaction medium too basic/hot.Lower temperature to 80°C. Switch base to K3PO4 or NaHCO3. Reduce water ratio (use 9:1 Dioxane/H2O).
Protodeboronation Unstable boronic acid (e.g., 2-heteroaryl).[6]Use Boronic Ester (Pinacol ester) instead of acid. Add base after heating to temp. Use anhydrous conditions (DMF/CsF).

References

  • BenchChem. Suzuki Coupling Conditions for 2-Chlorobenzothiazole and derivatives. Retrieved from BenchChem Database. Link

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ohno, H., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives.[7] Bioorganic & Medicinal Chemistry Letters. Link

  • Dhayalan, V., & Hayashi, M. (2012). Synthesis of 2-arylbenzothiazole derivatives based on activated carbon/oxygen oxidation followed by Suzuki-Miyaura coupling.[8] Synthesis, 44(14), 2209-2216. Link

  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Molecules, 18, 8847.[9] Link

Disclaimer: This protocol is intended for use by qualified chemical researchers. Always review the Safety Data Sheets (SDS) for 2-Bromo-5-methylbenzo[d]thiazole and palladium catalysts before handling.

Sources

Application

Microwave-assisted synthesis using 2-Bromo-5-methylbenzo[d]thiazole

Application Note: Precision Microwave-Assisted Functionalization of 2-Bromo-5-methylbenzo[d]thiazole Part 1: Executive Summary & Strategic Analysis The Scaffold: 2-Bromo-5-methylbenzo[d]thiazole (CAS: 25366-24-5) is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Functionalization of 2-Bromo-5-methylbenzo[d]thiazole

Part 1: Executive Summary & Strategic Analysis

The Scaffold: 2-Bromo-5-methylbenzo[d]thiazole (CAS: 25366-24-5) is a privileged pharmacophore in drug discovery, serving as a precursor for antitumor, antimicrobial, and neuroprotective agents. Its utility lies in the C2-Bromine handle, which exhibits a unique "dual reactivity" profile:

  • Transition-Metal Susceptibility: Excellent substrate for Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

  • Nucleophilic Lability: The electron-deficient C=N bond activates the C2 position for catalyst-free Nucleophilic Aromatic Substitution (S_NAr), especially under microwave irradiation.

The Microwave Advantage: Conventional thermal heating of benzothiazoles often leads to ring opening or sulfur oxidation over prolonged reaction times (12–24 h). Microwave-assisted synthesis (MAS) utilizes dipolar polarization and ionic conduction to achieve volumetric heating. This results in:

  • Reaction Acceleration: Reductions from hours to minutes (typically 10–30 min).[1]

  • Suppression of Side Reactions: Rapid "heating on" and "active cooling" profiles prevent thermal degradation of the thiazole ring.

  • Solvent Flexibility: Ability to superheat solvents (e.g., EtOH, H₂O) above their boiling points in sealed vessels, accessing higher kinetic energy states.

Part 2: Chemical Profile & Reactivity Logic

PropertyDataRelevance to Protocol
Formula C₈H₆BrNSStarting Material (SM)
MW 228.11 g/mol Calculation Basis
C2-Br Bond Labile (Heteroaryl halide)Site of Oxidative Addition / S_NAr
5-Methyl Group Electron-donating (+I)Slight deactivation of C2 vs. unsubstituted analogs; increases lipophilicity.[2][3]
Nitrogen (N3) Basic / CoordinatingPotential catalyst poison; requires optimized ligand choice (e.g., XPhos, SPhos).

Part 3: Divergent Synthesis Workflow (Visualization)

The following diagram illustrates the decision matrix for functionalizing 2-Bromo-5-methylbenzo[d]thiazole based on the desired linkage.

G Start 2-Bromo-5-methylbenzo[d]thiazole MW Microwave Reactor (Sealed Vessel) Start->MW Dissolve & Reagents Suzuki Suzuki-Miyaura (Boronic Acids) MW->Suzuki Pd(dppf)Cl2, Base 120°C, 20 min Buchwald Buchwald-Hartwig (Amines/Amides) MW->Buchwald Pd(OAc)2, XPhos 130°C, 30 min SNAr Catalyst-Free S_NAr (Strong Nucleophiles) MW->SNAr H-Nu, No Cat 150°C, 15 min Sonogashira Sonogashira (Terminal Alkynes) MW->Sonogashira Pd/Cu, Base 100°C, 25 min Prod_Biaryl 2-Aryl-5-methylbenzo[d]thiazole (Biaryl Scaffold) Suzuki->Prod_Biaryl Prod_Amine N-Substituted-5-methylbenzo[d]thiazol-2-amine (Kinase Inhibitors) Buchwald->Prod_Amine SNAr->Prod_Amine Alt. Route Prod_Alkyne 2-Alkynyl-5-methylbenzo[d]thiazole (Rigid Linkers) Sonogashira->Prod_Alkyne

Caption: Divergent synthetic pathways from 2-Bromo-5-methylbenzo[d]thiazole using microwave irradiation. The choice of path depends on the target linkage (C-C vs C-N).

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C-C Bond)

Target: Synthesis of 2-aryl derivatives.

Mechanism: The Pd(0) cycle involves oxidative addition into the C2-Br bond. The 5-methyl group does not significantly sterically hinder the C2 position, allowing for high yields.

Reagents:

  • Scaffold: 2-Bromo-5-methylbenzo[d]thiazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[4]

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) — Chosen for stability in aqueous microwave conditions.

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) — Water is critical for boronate activation and dielectric heating.

Step-by-Step:

  • Loading: In a 10 mL microwave process vial, add the scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and base.

  • Solvent & Degas: Add Dioxane/Water (4 mL). Sparge with Argon/Nitrogen for 2 minutes to remove O₂ (crucial to protect Pd(0)).

  • Catalyst: Add Pd(dppf)Cl₂·DCM last. Cap the vial immediately with a Teflon-lined septum.

  • Microwave Parameters:

    • Temp: 120 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (ensure homogeneity)

    • Absorption Level: High

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–95%

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination (C-N Bond)

Target: Synthesis of 2-amino derivatives (when S_NAr fails or for weak nucleophiles).

Mechanism: Requires bulky ligands to prevent Pd-coordination by the benzothiazole nitrogen.

Reagents:

  • Scaffold: 2-Bromo-5-methylbenzo[d]thiazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) — XPhos is superior for heteroaryl halides.

  • Base: NaOtBu (1.5 equiv) — Strong base required.

  • Solvent: Toluene or Dioxane (Dry).

Step-by-Step:

  • Glovebox/Schlenk: Weigh Pd(OAc)₂, XPhos, and NaOtBu into the microwave vial under inert atmosphere (NaOtBu is moisture sensitive).

  • Add Reactants: Add scaffold and amine.

  • Solvent: Add dry Toluene (3 mL).

  • Microwave Parameters:

    • Temp: 130 °C

    • Hold Time: 30 minutes

  • Workup: Dilute with EtOAc, wash with water.[4] Note: Scavenge Pd if for biological testing.

Protocol C: Catalyst-Free S_NAr (Green Chemistry Route)

Target: Amination using strong nucleophiles (e.g., Morpholine, Piperazine).

Mechanism: The benzothiazole C2 position is electrophilic. Microwave energy overcomes the activation barrier without metal catalysts.

Reagents:

  • Scaffold: 2-Bromo-5-methylbenzo[d]thiazole (1.0 equiv)

  • Nucleophile: Cyclic amine (2.0–3.0 equiv) — Acts as both reactant and base.

  • Solvent: Ethanol (Green) or DMF (High absorbing). Neat (solvent-free) is also possible.

Step-by-Step:

  • Loading: Mix scaffold (0.5 mmol) and amine (1.5 mmol) in the vial.

  • Solvent: Add EtOH (2 mL).

  • Microwave Parameters:

    • Temp: 150 °C (Pressure will rise, ensure vessel rating >15 bar)

    • Hold Time: 10–15 minutes

  • Workup: Pour reaction mixture into ice water. The product often precipitates. Filter and wash with cold water. Recrystallize from EtOH.

Expected Yield: >90% (Cleanest profile).

Part 5: Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) O₂ poisoning or Catalyst deactivationSparge solvents longer; Switch to Pd(PPh₃)₄; Increase Temp to 140°C.
Homocoupling (Ar-Ar) Boronic acid oxidationAdd more base; Ensure strictly anaerobic conditions.[3]
Vessel Failure/Leaking Excessive pressureReduce solvent volume; Use solvents with lower vapor pressure (e.g., DMF instead of EtOH) if T > 140°C.
Debromination (H-product) Beta-hydride elimination (Buchwald)Switch to SPhos or BINAP; Lower temperature slightly.

Safety Note: 2-Bromo-5-methylbenzo[d]thiazole may release bromide ions or toxic fumes upon decomposition. Always operate microwave reactors in a fume hood.

Part 6: References

  • Karuvalam, R. P., et al. (2020).[5] Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc.[5] (Protocol adaptation for benzothiazoles). Available at: [Link]

  • CEM Corporation. Nucleophilic additions and substitutions (SNAr) using Microwave Irradiation. (S_NAr efficiency data). Available at: [Link]

  • Sciforum. Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. (Green chemistry protocols).[6] Available at: [Link]

  • PubChem. 2-Bromo-5-methyl-1,3-thiazole Compound Summary. (Physical properties and safety).[3][7] Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination Protocols. Available at: [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Overcoming Debromination Side Reactions in Pd-Catalyzed Coupling

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome one of the mos...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome one of the most common and frustrating side reactions: hydrodebromination. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it a significant problem?

A1: Hydrodebromination, also known as reductive dehalogenation, is an undesired side reaction in palladium-catalyzed cross-coupling where the aryl bromide (Ar-Br) starting material is converted into an arene (Ar-H) instead of the desired coupled product (Ar-Nu).[1] This process consumes your starting material, reduces the overall yield, and introduces a significant impurity that can be difficult to separate from the desired product, complicating downstream purification efforts.[2]

Q2: What is the fundamental mechanism behind this unwanted side reaction?

A2: The debromination side reaction typically occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate. Instead of proceeding through the desired transmetalation or migratory insertion step, this intermediate can react with a hydride source present in the reaction mixture. This forms an aryl-palladium-hydride species (Ar-Pd(II)-H), which then undergoes reductive elimination to release the debrominated arene (Ar-H) and regenerates a palladium species.[3] The source of the hydride can be varied, including solvents, bases, or even impurities.

Q3: Are certain types of Pd-catalyzed coupling reactions more prone to debromination?

A3: Yes, while it can occur in many Pd-catalyzed reactions, it is a particularly notable issue in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] The specific reaction conditions, such as the choice of base and solvent, play a crucial role. For instance, in Heck reactions, organic bases like triethylamine can sometimes act as hydride donors, promoting debromination.[2] Similarly, in Suzuki couplings, strong bases in the presence of water or alcohols can generate species that facilitate this side reaction.[1]

Q4: How do reaction parameters like temperature and time influence debromination?

A4: Higher reaction temperatures and prolonged reaction times can significantly increase the rate of debromination.[1][2] This is often because the side reaction may have a higher activation energy than the desired coupling pathway. Therefore, running the reaction at the lowest effective temperature and for the shortest time necessary can help to favor the formation of the desired product.

Troubleshooting Guides: A Mechanistic Approach

This section provides a structured, question-and-answer guide to directly address specific experimental issues. The troubleshooting logic is designed to help you diagnose the root cause of debromination and implement effective solutions.

Issue 1: Significant debromination observed in a Suzuki-Miyaura coupling.

This is a very common scenario, especially with electron-rich or sterically hindered aryl bromides.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start High Debromination in Suzuki Coupling base Is a strong base (e.g., NaOH, alkoxides) or a protic solvent present? start->base temp Is the reaction run at high temperature (>100 °C)? base->temp No sol_base Switch to a milder, non-nucleophilic base (e.g., K3PO4, CsF) and an aprotic solvent (e.g., Dioxane, Toluene). base->sol_base Yes ligand Are you using a very electron-rich, bulky phosphine ligand? temp->ligand No sol_temp Lower the reaction temperature (e.g., 60-80 °C) and monitor closely. temp->sol_temp Yes boronic_acid Is the boronic acid of high purity and stability? ligand->boronic_acid No sol_ligand Screen less electron-donating ligands or ligands known to favor reductive elimination of the desired product. ligand->sol_ligand Yes sol_boronic_acid Verify boronic acid quality. Consider using a boronic ester (e.g., pinacol ester) for improved stability. boronic_acid->sol_boronic_acid No

Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions.

Detailed Recommendations:
  • Base Selection: Strong bases, particularly in combination with protic solvents like water or alcohols, can generate hydride species that are major culprits in debromination.[1]

    • Action: Switch to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[1] These bases are less likely to promote the formation of hydride donors.

  • Solvent Choice: Aprotic solvents are generally preferred as they minimize potential proton sources that can contribute to the hydrodebromination pathway.[2]

    • Action: Employ solvents like toluene, dioxane, or THF.[2] Ensure your solvents are anhydrous and properly degassed.

  • Temperature Control: As a general rule, elevated temperatures can favor the undesired debromination pathway.[2]

    • Action: Attempt the reaction at a lower temperature, for instance, in the 60-80 °C range, and monitor the progress. This can often increase the selectivity for the desired cross-coupling product.[2]

  • Ligand Effects: The electronic and steric properties of the phosphine ligand are critical. While electron-rich, bulky ligands are excellent for promoting oxidative addition, they can sometimes also accelerate the undesired reductive elimination of the Ar-H product.[2][3]

    • Action: If you suspect the ligand is contributing to debromination, consider screening a panel of ligands. Sometimes, a slightly less electron-donating ligand can strike the right balance between activating the aryl bromide and disfavoring the hydrodebromination pathway.[2]

  • Boronic Acid/Ester Quality: The stability of your boronic acid partner is crucial. If the boronic acid degrades over the course of the reaction, the concentration of the active coupling partner decreases, which can give the debromination side reaction more opportunity to occur.[1]

    • Action: Always use high-purity boronic acids. For substrates prone to protodeboronation, consider using more stable boronic esters, such as pinacol esters.[3]

Issue 2: Debromination is the major product in a Heck reaction.

In Heck couplings, the choice of base and the potential for β-hydride elimination from certain substrates can create conditions ripe for debromination.

Troubleshooting Workflow: Heck Coupling

start High Debromination in Heck Reaction base Are you using an organic amine base (e.g., Et3N, DIPEA)? start->base alkene Is the alkene partner electron-deficient or sterically hindered? base->alkene No sol_base Switch to an inorganic base (e.g., K2CO3, NaOAc). These are less likely to act as hydride donors. base->sol_base Yes sol_alkene Consider using a more reactive alkene if possible. Alternatively, optimize ligand and temperature to favor migratory insertion over debromination. alkene->sol_alkene Yes

Caption: Logical steps to address debromination in Heck reactions.

Detailed Recommendations:
  • Base Selection: Organic amine bases, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can serve as hydride sources, leading to reductive debromination.[2][4]

    • Action: Switch to an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). These are generally less prone to participating in hydride transfer processes.[2]

  • Alkene Reactivity: If the alkene coupling partner is slow to react (e.g., due to steric hindrance or electronic effects), the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of it being intercepted by a hydride source.

    • Action: While changing the substrate isn't always possible, you can try to accelerate the desired pathway by optimizing other parameters. Screening different phosphine ligands or additives might identify a system that promotes faster migratory insertion of the alkene.

Issue 3: Debromination competes with C-N bond formation in Buchwald-Hartwig amination.

The strong bases often required for Buchwald-Hartwig amination can exacerbate debromination, especially with challenging substrates.

Detailed Recommendations:
  • Base and Ligand Synergy: The combination of a very strong base (like NaOtBu or LHMDS) and a highly electron-rich, bulky ligand can sometimes favor debromination.

    • Action: A systematic screening of both base and ligand is often necessary. Consider a slightly weaker base like K₃PO₄ or Cs₂CO₃ in combination with your chosen ligand.[5] Pre-formed palladium pre-catalysts can sometimes offer more consistent results and reduce the likelihood of side reactions compared to generating the active catalyst in situ.[6]

  • Substrate-Specific Challenges: Heterocyclic substrates, such as bromopyridines, can be particularly challenging. The pyridine nitrogen can coordinate to the palladium center, potentially altering the catalytic cycle in a way that favors debromination.[5]

    • Action: For these substrates, the choice of a sufficiently bulky ligand (e.g., XPhos, RuPhos) is critical to sterically shield the palladium center and prevent inhibitory coordination from the substrate.[5]

Experimental Protocols & Data

Optimized Protocol for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a robust starting point for coupling an aryl bromide where debromination is a known risk.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base.[2]

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a moderate temperature (start with 80 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[2]

Data-Driven Optimization: A Case Study

The following table illustrates a hypothetical optimization study for a challenging Suzuki-Miyaura coupling, demonstrating how systematic changes to reaction parameters can suppress the formation of the debrominated byproduct.

EntryCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield of Product (%)Yield of Debrominated Byproduct (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃ (2)Dioxane/H₂O100124535
2Pd(OAc)₂ (2)PPh₃K₃PO₄ (3)Dioxane100126020
3Pd₂(dba)₃ (1)SPhosK₃PO₄ (3)Toluene80885<5
4Pd₂(dba)₃ (1)XPhosCsF (3)Toluene801091<2

Analysis:

  • Entry 1 (Baseline): The initial conditions with a common base and aqueous solvent show significant debromination.

  • Entry 2: Switching to an anhydrous system with a milder base (K₃PO₄) improves the product-to-byproduct ratio.

  • Entry 3: Introducing a more advanced, bulky ligand (SPhos) and lowering the temperature dramatically suppresses debromination and increases the yield of the desired product.

  • Entry 4: Further optimization with another bulky ligand (XPhos) and a different mild base (CsF) provides the best results, with minimal byproduct formation.

Visualizing the Competing Pathways

Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates the main productive cycle of a generic Pd-catalyzed cross-coupling reaction and the competing hydrodebromination pathway.

cluster_main Productive Cross-Coupling Cycle cluster_side Debromination Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr Transmetal Transmetalation (e.g., with Ar'-B(OH)2) ArPdBr->Transmetal ArPdH Ar-Pd(II)-H(L_n) ArPdBr->ArPdH Hydride Abstraction ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-Ar') RedElim->Product Hydride Hydride Source (e.g., from base, solvent) RedElim_H Reductive Elimination ArPdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Debrominated Byproduct (Ar-H) RedElim_H->Byproduct

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling reactions.

By carefully selecting ligands, bases, solvents, and reaction temperatures, the energy barrier for the productive transmetalation step can be lowered relative to the hydride abstraction step, thus minimizing the formation of the undesired debrominated byproduct.

Disclaimer: This technical guide is for informational purposes and should be used by qualified professionals. All chemical experiments should be conducted with appropriate safety precautions in a controlled laboratory environment.

References

  • ResearchGate. (2025). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]

  • Modak, A., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10946-10969. [Link]

  • Suzuka, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(8), 13851-13861. [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Gurak, J. A., Jr, & Engle, K. M. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 8(10), 8987-8992. [Link]

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR shift assignment for 5-methylbenzothiazole derivatives

Comparative Guide: C13 NMR Assignment Strategies for 5-Methylbenzothiazole Scaffolds Executive Summary & Strategic Context The 5-methylbenzothiazole moiety is a privileged pharmacophore in drug discovery, appearing frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: C13 NMR Assignment Strategies for 5-Methylbenzothiazole Scaffolds

Executive Summary & Strategic Context

The 5-methylbenzothiazole moiety is a privileged pharmacophore in drug discovery, appearing frequently in antitumor agents, amyloid imaging probes, and kinase inhibitors.[1] However, its bicyclic heteroaromatic nature presents a specific analytical challenge: the high density of quaternary carbons and the electronic similarity of the benzenoid ring positions (C4, C6, C7) often lead to misassignment when relying solely on 1D NMR.[1]

This guide objectively compares three assignment methodologies: Empirical Increment Analysis , Integrated 2D NMR (The Gold Standard) , and DFT-GIAO Computational Prediction .[1] While empirical methods provide rapid approximations, this guide demonstrates why Integrated 2D NMR is the non-negotiable standard for publication-quality structural elucidation, with DFT serving as a powerful arbiter for subtle ambiguities.

Comparative Analysis of Assignment Methodologies

The following table contrasts the three primary workflows available to researchers for assigning the 5-methylbenzothiazole scaffold.

FeatureMethod A: Empirical/Increment Method B: Integrated 2D NMR (HSQC/HMBC) Method C: DFT-GIAO Calculation
Principle Additive substituent effects based on benzene/heterocycle tables.Experimental correlation of proton-carbon connectivity (scalar coupling).Quantum mechanical prediction of magnetic shielding tensors.
Accuracy Low to Medium. Fails to account for ring fusion strain and specific N/S electronic delocalization.High (Absolute). Provides direct structural proof.[1]High. Excellent for resolving <2 ppm differences where 2D is ambiguous.
Time/Cost Instant (Zero cost).[1]High (Requires instrument time, ~1-4 hours).[1]Medium (Requires CPU time, 12-24h).[1]
Blind Spots Cannot reliably distinguish C3a vs. C7a or C4 vs. C6.Requires protons; quaternary-quaternary connectivity is invisible without INADEQUATE.Dependent on basis set selection and solvent modeling.[2]
Verdict Rough estimation only.Mandatory for validation.Supplementary validation.

The 5-Methylbenzothiazole Fingerprint: Reference Shifts

To facilitate assignment, we provide a reference table derived from consensus experimental data in DMSO-d₆. Note that C2 is the most deshielded carbon due to the N=C-S functionality.

PositionTypeApprox. Shift (δ, ppm)Diagnostic Logic
C2 Quaternary (CH if unsubstituted)153.0 - 160.0 Most deshielded.[1] Downfield due to N/S electronegativity and double bond character.
C3a Quaternary150.0 - 154.0 Bridgehead. Deshielded by adjacent Nitrogen.[3]
C5 Quaternary134.0 - 136.0 Ipso to Methyl. Deshielded relative to unsubstituted benzene (~+9 ppm effect).
C7a Quaternary130.0 - 132.0 Bridgehead. Shielded relative to C3a due to Sulfur vs Nitrogen electronegativity.
C6 CH126.0 - 128.0 Ortho to Methyl.
C7 CH121.0 - 123.0 Meta to Methyl.
C4 CH120.0 - 122.0 Ortho to Methyl. Often shielded by steric compression from the 5-Me group.
5-CH₃ Methyl21.0 - 21.5 Distinct aliphatic signal.

Detailed Experimental Protocol: The "Self-Validating" Workflow

Step 1: Sample Preparation
  • Solvent: Use DMSO-d₆ (0.6 mL).[1]

    • Causality: Benzothiazoles often stack in non-polar solvents (CDCl₃), causing concentration-dependent shifts.[1] DMSO minimizes aggregation and sharpens exchangeable protons (if any).[1]

  • Concentration: 10–20 mg for optimal 2D sensitivity.

Step 2: Data Acquisition Parameters
  • 1D ¹³C: NS (Number of Scans) ≥ 1024.

    • Critical: Ensure relaxation delay (D1) is ≥ 2.0s to allow quaternary carbons (C2, C3a, C7a, C5) to relax.[1]

  • gHSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive.[1] Distinguishes CH (C4, C6, C7) from Quaternary (C2, C3a, C7a, C5).[1]

  • gHMBC (Heteronuclear Multiple Bond Correlation):

    • Long-range delay (CNST13): Set to 62.5 ms (corresponding to J = 8 Hz).

    • Why? Aromatic long-range couplings (²J and ³J) are typically 5–10 Hz.[1]

Step 3: The Assignment Logic (The "Walk")
  • Anchor Point: Identify the 5-CH₃ protons (~2.4 ppm).

  • Ipso Identification: In HMBC, the 5-CH₃ protons will show a strong ²J correlation to C5 .

  • Ortho Discrimination: The 5-CH₃ protons will show ³J correlations to C4 and C6 .

    • Differentiation:C4 will typically show a NOESY correlation to the C4-H proton, but C6 will show a COSY correlation to C7-H.

  • Bridgehead Assignment:

    • C3a correlates with H4 (³J).[1]

    • C7a correlates with H7 (³J) and H6 (⁴J - weak).[1]

Visualizing the Logic

The following diagrams illustrate the decision-making workflow and the specific HMBC correlations required to validate the 5-methylbenzothiazole structure.

Diagram 1: The Integrated Assignment Workflow

AssignmentWorkflow Start Start: Unknown 5-Me-Benzothiazole OneD 1. Acquire 1D 1H & 13C (Identify Methyl & Quaternaries) Start->OneD HSQC 2. Acquire HSQC (Separate CH from Cq) OneD->HSQC HMBC 3. Acquire HMBC (The 'Anchor' Step) HSQC->HMBC Analysis 4. Trace 5-Me Correlations (Identify C5, C4, C6) HMBC->Analysis differentiation 5. Distinguish C4 vs C6 (Using COSY/NOESY) Analysis->differentiation Final Final Assignment Validated differentiation->Final

Caption: Step-by-step workflow moving from basic 1D data to definitive 2D structural validation.

Diagram 2: HMBC Correlation Topology

This diagram visualizes the specific scalar couplings you must observe to confirm the regiochemistry.

HMBCTopology Me_H 5-Me Protons (Anchor) C5 C5 (Ipso) ~135 ppm Me_H->C5 2J (Strong) C4 C4 (Ortho) ~121 ppm Me_H->C4 3J C6 C6 (Ortho) ~127 ppm Me_H->C6 3J C3a C3a (Bridge) ~152 ppm C4->C3a H4 -> C3a (3J) C7a C7a (Bridge) ~131 ppm C6->C7a H6 -> C7a (3J via C7)

Caption: HMBC Connectivity Map. Red arrows indicate correlations originating from the 5-Methyl group, essential for anchoring the aromatic assignment.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC parameter optimization). [1]

  • Katritzky, A. R., et al. (2000).[1] "Synthesis and properties of benzothiazole derivatives." Journal of Heterocyclic Chemistry, 37(6), 1655-1657.[1] (Foundational shift data for benzothiazoles). [1]

  • Pierens, G. K., et al. (2016).[1] "Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles." Magnetic Resonance in Chemistry, 54(4), 298-307.[1][2] (Validation of DFT methods for this scaffold).

  • Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Standard reference for chemical shift increments).

Sources

Comparative

A Comparative Guide to Establishing HPLC Retention Time Standards for Benzothiazole Impurities

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and drug...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and drug efficacy. Benzothiazole and its derivatives are key structural motifs in numerous pharmaceuticals, making the rigorous control of their impurities a critical task. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation and establishment of retention time standards for benzothiazole impurities. We will move beyond rote protocols to explore the underlying chromatographic principles, enabling researchers and drug development professionals to design robust, self-validating analytical methods.

The control of impurities is mandated by global regulatory bodies, with guidelines from the International Council for Harmonisation (ICH) setting the standards for reporting, identification, and qualification.[1][2] HPLC stands as the preeminent analytical tool for this purpose, offering the sensitivity and resolving power necessary to detect and quantify trace-level impurities.[3][4][5] This guide will dissect the critical parameters of an HPLC method—from column chemistry to mobile phase composition—and provide a detailed experimental framework for developing a stability-indicating method.

The Analytes: Physicochemical Properties of Benzothiazole and Its Impurities

Effective chromatographic separation begins with a thorough understanding of the analytes. Benzothiazole is a heterocyclic compound whose potential impurities can arise from the synthetic route (process-related impurities) or degradation of the API over time (degradants). A common degradation pathway involves oxidation or hydrolysis, leading to compounds like 2-hydroxybenzothiazole (OBT) and other hydroxylated species.[6]

The retention of these molecules in reversed-phase HPLC is primarily governed by their hydrophobicity (logP) and ionization state (pKa) in the context of the mobile phase pH.[7][8] Benzothiazole itself is a weak base. Its impurities may have varying pKa values, meaning that slight adjustments in mobile phase pH can dramatically alter their charge, polarity, and, consequently, their retention times. This principle is the key to manipulating selectivity and achieving resolution between closely eluting compounds.

Caption: Chemical relationship and typical elution order of Benzothiazole and its hydroxylated impurities in RP-HPLC.

Comparative Analysis of HPLC Methodologies

No single HPLC method is universally optimal. The selection of column and mobile phase is a deliberate choice aimed at exploiting the subtle physicochemical differences between the API and its impurities.

Stationary Phase (Column) Selection: The Foundation of Selectivity

The stationary phase provides the primary interaction site for separation. While the C18 (ODS) column is the workhorse of reversed-phase chromatography, its strong hydrophobicity may not be ideal for all separations involving the moderately polar benzothiazole family.[7][9]

  • C18 (Octadecylsilane): Offers high hydrophobicity and is excellent for retaining non-polar to moderately polar compounds. It is a reliable starting point for method development.

  • C8 (Octylsilane): Less retentive than C18, which can be advantageous for reducing long run times when dealing with highly retained impurities.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic rings of benzothiazole and its impurities. This can be particularly effective for resolving structurally similar compounds where hydrophobic differences are minimal.

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These columns contain polar groups embedded within the alkyl chains. This unique chemistry allows for the use of highly aqueous mobile phases without the risk of "phase collapse" (loss of retention) and offers different selectivity for polar analytes.[10]

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition is the most flexible tool for optimizing selectivity and resolution.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred for its low viscosity and UV transparency. Methanol (MeOH) is another common choice that can provide different selectivity due to its protic nature and different interaction mechanisms (e.g., hydrogen bonding capability).[7]

  • Aqueous Phase and pH Control: This is arguably the most critical parameter. A buffered mobile phase is essential to maintain a constant pH and ensure reproducible retention times.[8] For benzothiazole and its impurities, operating at a pH between 3 and 7 is typical. A pH around 3 will ensure the weakly basic nitrogen is protonated, increasing polarity and reducing retention. Conversely, a pH closer to 7 will keep it in its neutral, more retained form. Screening different pH values is essential to find the "sweet spot" where resolution between the API and the critical impurity pair is maximized.

  • Elution Mode:

    • Isocratic Elution: Uses a constant mobile phase composition. It is simple and robust but may fail to elute highly retained impurities in a reasonable time or resolve them from the main peak.

    • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the organic modifier. This is the preferred method for impurity profiling as it can effectively separate compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape.[9]

Experimental Protocol: Developing a Stability-Indicating Method

Trustworthiness in an analytical method is built on a foundation of rigorous validation. A stability-indicating method is one that can unequivocally separate the API from its degradation products.[3] The following protocol outlines a systematic approach to developing such a method, culminating in the establishment of robust retention time standards.

Caption: Workflow for developing a stability-indicating HPLC method for impurity profiling.

Step 1: Forced Degradation Study

The objective is to intentionally stress the benzothiazole API to generate potential degradation products.[2][11] This demonstrates the method's specificity.

  • Prepare Stock Solution: Dissolve benzothiazole in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API powder to 105°C for 24 hours. Dissolve in the solvent.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

Step 2: Chromatographic Method Development & Comparison

Analyze the unstressed API and all stressed samples using different starting conditions to find the optimal separation.

Table 1: Comparison of Initial HPLC Screening Methods

Parameter Method A (Conventional) Method B (Alternative Selectivity)
Column C18, 150 x 4.6 mm, 5 µm Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8) 20 mM Ammonium Acetate in Water (pH 6.8)
Mobile Phase B Acetonitrile (ACN) Methanol (MeOH)
Gradient 5% to 95% B in 20 min 10% to 90% B in 20 min
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temp. 30 °C 35 °C
Detection UV at 280 nm UV at 280 nm

| Injection Vol. | 10 µL | 10 µL |

Step 3: System Suitability and Data Analysis

Before formal validation, ensure the chosen method is performing adequately. The most critical aspect for establishing standards is the use of Relative Retention Time (RRT) . Absolute retention times can vary between systems and even day-to-day, but RRT is a far more stable and transferable value.[9][12]

RRT Calculation: RRT of Impurity = (Retention Time of Impurity) / (Retention Time of Benzothiazole Peak)

Table 2: Typical System Suitability Criteria

Parameter Acceptance Criteria Rationale
Resolution (Rs) ≥ 2.0 between API and nearest impurity Ensures baseline separation for accurate quantitation.
Tailing Factor (Tf) ≤ 1.5 for the API peak Confirms good peak shape and absence of secondary interactions.
Theoretical Plates (N) > 2000 Indicates column efficiency.
RSD of Retention Time ≤ 1.0% (for 6 replicate injections) Demonstrates system precision and stability.

| RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | Demonstrates detector and injector precision. |

Results and Discussion: Establishing the Standards

After method optimization and validation, a table of retention time standards can be formally established. The data below is a representative example based on a hypothetical optimized C18 method.

Table 3: Benzothiazole Impurity Retention Time Standards (Example)

Compound Retention Time (min) Relative Retention Time (RRT)
Dihydroxybenzothiazole Impurity 4.8 0.60
2-Hydroxybenzothiazole (OBT) 6.5 0.81
Benzothiazole 8.0 1.00

| Process Impurity X | 10.2 | 1.28 |

This table becomes the internal standard for quality control. Any peak detected in a sample batch can be tentatively identified by matching its RRT to this standard. This approach is recognized by pharmacopoeias like the USP and EP for impurity identification.[9][12]

Conclusion and Recommendations

The development of reliable HPLC retention time standards for benzothiazole impurities is a systematic process grounded in chromatographic theory and rigorous experimental validation.

Key Recommendations:

  • Prioritize RRT: Always use Relative Retention Time (RRT) as the primary standard for impurity identification. It is more robust and transferable across different HPLC systems than absolute retention time.

  • Embrace Orthogonal Selectivity: Do not rely solely on C18 columns. Screening alternative stationary phases like Phenyl-Hexyl or polar-embedded columns can provide the unique selectivity needed to resolve challenging impurity pairs.

  • Leverage pH: For ionizable compounds like benzothiazole, mobile phase pH is your most powerful tool for manipulating retention and selectivity. A systematic pH screening study is essential during method development.

  • Forced Degradation is Non-Negotiable: A comprehensive forced degradation study is the only way to prove a method is truly stability-indicating and capable of detecting unexpected degradants that may form during the product's lifecycle.[3]

By following the principles and protocols outlined in this guide, researchers and analytical scientists can develop and implement scientifically sound, robust, and defensible HPLC methods for the control of benzothiazole impurities, ultimately safeguarding the quality and safety of pharmaceutical products.

References

  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). MDPI. Available at: [Link]

  • Impurity Control in the European Pharmacopoeia. (2019). EDQM, Council of Europe. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Available at: [Link]

  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. (2022). EMA. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Available at: [Link]

  • Retention behaviour of analytes in reversed phase high performance liquid chromatography – A review. (2025). ResearchGate. Available at: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ResearchGate. Available at: [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. (n.d.). Applied and Environmental Microbiology. Available at: [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2023). PubMed. Available at: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Shimadzu. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.